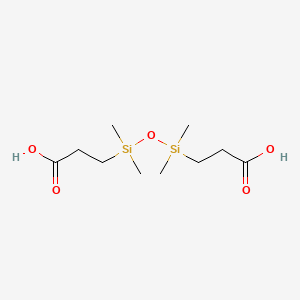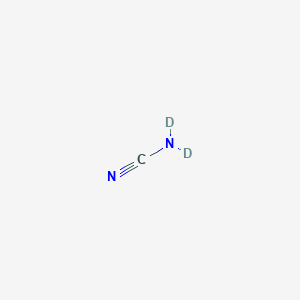
Biphenyl-4-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-d1 is a deuterated derivative of biphenyl, where one of the hydrogen atoms on the biphenyl molecule is replaced with deuterium. Deuterium is an isotope of hydrogen that contains one proton and one neutron, making it twice as heavy as regular hydrogen. This substitution can be useful in various scientific applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: Biphenyl-4-d1 can be synthesized through several methods. One common approach involves the deuteration of biphenyl using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium into the biphenyl structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing biphenyl and the catalyst, and the reaction is carefully monitored to achieve the desired level of deuteration.
化学反応の分析
Types of Reactions: Biphenyl-4-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to this compound hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the this compound molecule. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitrothis compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Nitrothis compound
科学的研究の応用
Biphenyl-4-d1 has a wide range of applications in scientific research:
Chemistry: It is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological studies, this compound can be used to trace metabolic pathways and understand the behavior of biphenyl derivatives in living organisms.
Medicine: Deuterated compounds like this compound are used in drug development to improve the pharmacokinetic properties of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of biphenyl-4-d1 depends on its specific application. In general, the presence of deuterium can influence the chemical and physical properties of the compound. For example, in drug development, deuterium substitution can lead to changes in the metabolic stability and bioavailability of the drug. The molecular targets and pathways involved vary depending on the specific use of this compound.
類似化合物との比較
Biphenyl-4-d1 can be compared with other deuterated biphenyl derivatives and non-deuterated biphenyl compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the specific position of the deuterium atom, which can influence its chemical reactivity and physical properties. This makes it valuable for studies requiring precise isotopic labeling and for applications where the position of the deuterium atom is critical.
特性
分子式 |
C12H10 |
|---|---|
分子量 |
155.21 g/mol |
IUPAC名 |
1-deuterio-4-phenylbenzene |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D |
InChIキー |
ZUOUZKKEUPVFJK-MICDWDOJSA-N |
異性体SMILES |
[2H]C1=CC=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)
![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)



![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)



